molecular formula C16H23N5O B8138853 4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine

4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine

Cat. No.: B8138853
M. Wt: 301.39 g/mol
InChI Key: BIAKHJRGXSPWHS-UHFFFAOYSA-N
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Description

4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, an imidazopyridine core, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .

Scientific Research Applications

4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes[7][7].

Mechanism of Action

The mechanism of action of 4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-yl)morpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(1-methyl-6-piperidin-4-ylimidazo[4,5-c]pyridin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-20-11-18-15-14(20)10-13(12-2-4-17-5-3-12)19-16(15)21-6-8-22-9-7-21/h10-12,17H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAKHJRGXSPWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=C(C=C21)C3CCNCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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